GLPG2451

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

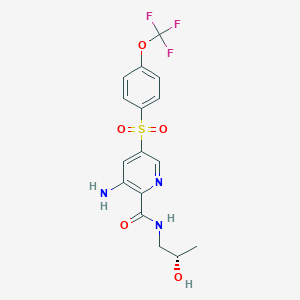

3-amino-N-[(2S)-2-hydroxypropyl]-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O5S/c1-9(23)7-22-15(24)14-13(20)6-12(8-21-14)28(25,26)11-4-2-10(3-5-11)27-16(17,18)19/h2-6,8-9,23H,7,20H2,1H3,(H,22,24)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGNCVNHXWFIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055015-61-5 | |

| Record name | GLPG-2451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055015615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-2451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W94ID4MZ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GLPG2451 mechanism of action on CFTR

An In-depth Technical Guide on the Core Mechanism of Action of GLPG2451 on CFTR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[1] These modulators are broadly classified as correctors, which increase the quantity of CFTR protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4] This document provides a detailed technical overview of this compound, an investigational CFTR potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying principles through diagrams.

Introduction to this compound

This compound is a small molecule CFTR potentiator designed to improve the function of the CFTR channel.[6] Unlike CFTR correctors that address protein trafficking defects, this compound acts on CFTR channels already present at the cell surface to enhance their gating, or open probability.[3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either low temperature or a corrector molecule.[7][8] this compound is also known to be metabolized into an active component, M31, which exhibits efficacy similar to the parent drug.[5]

Core Mechanism of Action: CFTR Channel Potentiation

The primary mechanism of action of this compound is the potentiation of CFTR channel activity.[5] For CFTR channels located at the plasma membrane, this compound directly modulates channel gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR, the channel spends excessive time in a closed state, thereby reducing overall ion transport. This compound enhances channel function by increasing the open probability (Pₒ) of the CFTR channel.[7][8]

Electrophysiological studies have demonstrated that this is achieved by:

-

Prolonging the channel's open time (τₒ): The channel remains in the open, ion-conducting conformation for a longer duration.[7][8]

-

Reducing the channel's closed time (τₑ): The time between channel opening bursts is shortened.[7][8]

This dual effect leads to a significant increase in the net chloride transport across the cell membrane, helping to restore hydration of the airway surface liquid. Importantly, this compound has been shown to lack corrector activity; it does not increase the cell surface density of F508del CFTR.[7][8]

Caption: Mechanism of this compound as a CFTR potentiator.

It is hypothesized that this compound competes for the same or a similar binding site as the potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope on the CFTR protein.[7]

Quantitative Data on this compound Activity

The activity of this compound has been quantified in various preclinical models, including engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF patients.

Table 1: Potency and Efficacy of this compound in Cellular Assays

| Assay Type | Cell/CFTR Type | Parameter | Value | Reference |

| YFP Halide Assay | HEK293 cells with low temp-rescued F508del CFTR | EC₅₀ | 11.1 ± 3.6 nM | [6][7][8] |

| TECC | Primary HBE cells (G551D/F508del) | EC₅₀ | 675 nM | [6][7] |

| TECC | Primary HBE cells (G551D/F508del) | Efficacy | 147% of VX-770 | [6][7] |

| YFP: Yellow Fluorescent Protein; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; EC₅₀: Half-maximal effective concentration. |

Table 2: Electrophysiological Effects of this compound on F508del CFTR Channel Gating (Patch-Clamp)

| Condition | Open Probability (Pₒ) | Mean Open Time (τₒ) | Mean Closed Time (τₑ) | Reference |

| Pre-Potentiator | 0.05 ± 0.01 | 2.14 ± 0.86 s | 47.88 ± 20.41 s | [7][8] |

| With this compound | 0.57 ± 0.05 | 5.05 ± 1.82 s | 4.44 ± 2.23 s | [7][8] |

| Data obtained from inside-out patches of cells expressing F508del CFTR. |

Experimental Protocols

The characterization of this compound relied on several key in vitro and ex vivo assays to measure CFTR function.

YFP-Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated anion transport in living cells.

-

Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g., HEK293) that also expresses the CFTR channel of interest. The influx of halide ions, such as iodide (I⁻), through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[2]

-

Methodology:

-

Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or treated with a corrector molecule to ensure some protein traffics to the cell surface.

-

The cells are washed with a chloride-containing buffer.

-

A baseline fluorescence reading is taken.

-

CFTR channels are activated using a generic agonist like forskolin, which increases intracellular cAMP.

-

The test compound (this compound) is added at various concentrations.

-

The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is measured over time. The initial rate of quenching is calculated to determine CFTR activity.[7]

-

Transepithelial Clamp Circuit (TECC) / Ussing Chamber

This electrophysiological technique measures ion transport across a monolayer of polarized epithelial cells.

-

Principle: Primary HBE cells are grown on permeable filter supports, where they form a polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Iₛ꜀), which is a direct measure of net ion transport across the epithelium.[9][10]

-

Methodology:

-

Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are cultured on permeable supports until a confluent monolayer is formed.

-

The support is mounted in the Ussing chamber, bathed in physiological solutions.

-

To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically (e.g., amiloride to block epithelial sodium channels).

-

CFTR is activated with forskolin.

-

This compound is added to the apical side, and the change in Iₛ꜀ is recorded. This change reflects the potentiation of CFTR-dependent chloride secretion.[7]

-

Single-Channel Patch-Clamp Electrophysiology

This is the gold-standard method for studying the gating properties of a single ion channel.

-

Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR. A tight seal forms, allowing the electrical current passing through the single channel captured in the "patch" to be measured. The inside-out configuration is often used, where the patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.[9]

-

Methodology:

-

Cells expressing the CFTR construct of interest are identified for patching.

-

An inside-out patch of the cell membrane is excised.

-

The intracellular side of the patch is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.

-

Baseline channel activity (openings and closings) is recorded.

-

This compound is added to the bath solution, and recordings are continued.

-

Analysis of the recordings allows for the direct measurement of changes in open probability (Pₒ), mean open time (τₒ), and mean closed time (τₑ).[7][8]

-

Caption: Experimental workflow for CFTR modulator evaluation.

Role in Combination Therapy

Given that this compound is a potentiator with no corrector activity, its clinical application is intended as part of a combination therapy, particularly for patients with the F508del mutation. The F508del mutation causes both a processing defect (most protein is degraded before reaching the cell surface) and a gating defect (channels that do reach the surface function poorly).

A combination therapy for F508del typically includes:

-

Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the cell membrane. (e.g., GLPG2222).[5]

-

Potentiator: To enhance the function of the corrector-rescued channels at the cell surface (e.g., this compound).[5]

Studies using intestinal organoids have shown that a triple combination of correctors (ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a greater restoration of CFTR function compared to dual-combination therapies.[1]

Caption: Logic of combination therapy for F508del-CFTR.

Conclusion

This compound is a potent, second-generation CFTR potentiator that acts directly on the CFTR channel to increase its open probability by prolonging open time and shortening closed time.[7][8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7] While it does not possess corrector activity, its function is critical as a component of combination therapies designed to address multiple defects associated with common CFTR mutations like F508del.[1] The data presented here underscore the specific role of this compound in enhancing channel gating, making it a key component in the development of multi-drug regimens for the treatment of Cystic Fibrosis.

References

- 1. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 10. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of GLPG2451: A CFTR Potentiator for Cystic Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The discovery of small-molecule CFTR modulators has revolutionized the treatment of CF. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of GLPG2451, a novel, once-daily CFTR potentiator developed by Galapagos and AbbVie.[1] this compound, chemically identified as N-(4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-6-(methylsulfonyl)pyridin-3-yl)acetamide, emerged from a focused discovery effort to identify potent and safe CFTR potentiators with favorable pharmacokinetic profiles.

Discovery of this compound

The development of this compound was part of a broader research program aimed at creating a triple combination therapy to treat a wider population of individuals with CF.[2] The discovery process, as detailed in the Journal of Medicinal Chemistry, employed a scaffold hopping strategy to identify novel chemical series with potent CFTR potentiator activity while mitigating genotoxic liabilities observed in earlier compounds.[3] This approach led to the identification of a promising pyridine-based scaffold.

The lead optimization process focused on enhancing potency, metabolic stability, and pharmacokinetic properties to achieve a once-daily dosing regimen.[3][4] this compound was selected as a clinical candidate based on its excellent in vitro potency, favorable pharmacokinetic profile, and low potential for cytochrome P450 (CYP) induction.[3]

Mechanism of Action

This compound is a CFTR potentiator.[1] In individuals with CF who have certain mutations, the CFTR protein is present on the cell surface but has a defective "gate," limiting the flow of ions. Potentiators like this compound bind to the CFTR protein and increase the probability that the channel is open, thereby enhancing chloride transport.[1][3] This action helps to restore the hydration of epithelial surfaces in the lungs and other organs, alleviating the symptoms of CF.[1]

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. Galapagos begins Phase l trial of this compound to treat cystic fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpg.com [glpg.com]

The Nexus of Potentiation: A Technical Guide to the GLPG2451 Binding Site on the CFTR Protein

For Immediate Release

Mechelen, Belgium; North Chicago, IL – December 8, 2025 – This technical guide offers an in-depth exploration of the binding site and mechanism of action of GLPG2451, an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos NV and AbbVie, this compound is a key component of a triple-combination therapy aimed at addressing the underlying cause of cystic fibrosis (CF) for a broad patient population. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of CFTR modulation.

Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which result in a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells. Its malfunction leads to the production of thick, sticky mucus, causing severe complications in the lungs, digestive system, and other organs. This compound acts as a potentiator, a class of molecules that enhance the opening probability of the CFTR channel, thereby increasing chloride transport and restoring a more normal cellular function.

The this compound Binding Site: A Shared Pocket of Potentiation

While a definitive crystal structure of this compound in complex with the CFTR protein is not publicly available, a substantial body of evidence, including competitive assays and structural data from analogous compounds, has elucidated its binding site with a high degree of confidence. Research indicates that this compound shares a common binding site with another potentiator from a distinct chemical series, GLPG1837, and the FDA-approved potentiator, ivacaftor (VX-770).

A key study demonstrated that this compound and GLPG1837 do not produce an additive effect when co-administered, strongly suggesting they compete for the same binding site on the CFTR protein[1]. This shared site is a hotspot for potentiation, located within a transmembrane pocket of the CFTR protein.

Cryo-electron microscopy (cryo-EM) structures of human CFTR in complex with ivacaftor and GLPG1837 have revealed the precise location of this binding pocket. It is situated at the interface of several transmembrane helices (TMs), specifically TM4, TM5, and TM8. This strategic location allows the potentiator molecule to act as a "molecular glue," stabilizing the open conformation of the channel.

Further insights from molecular docking and site-directed mutagenesis studies on GLPG1837, which are highly relevant to this compound, have identified key amino acid residues that form this binding pocket. These residues are critical for the interaction and efficacy of the potentiator.

Key Amino Acid Residues Involved in the Potentiator Binding Pocket:

| Residue | Transmembrane Helix | Role in Binding |

| D924 | TM8 | Forms hydrogen bonds with the potentiator. |

| N1138 | TM12 | Contributes to the binding affinity. |

| S1141 | TM12 | Involved in the interaction with the potentiator. |

| F312 | TM5 | Contributes to the hydrophobic interactions within the pocket. |

| Y304 | TM5 | Plays a role in the binding of the potentiator. |

Quantitative Analysis of this compound Efficacy

The potency of this compound has been quantified across a range of in vitro assays, demonstrating its effectiveness in potentiating the function of both wild-type and mutant forms of the CFTR protein. The following tables summarize the key quantitative data available for this compound.

Table 1: EC50 Values of this compound in YFP Halide Assays

| CFTR Mutant | Cell Line | Assay Condition | EC50 (nM) | Efficacy (% of VX-770) | Reference |

| F508del | CFBE | Low temperature corrected | 11.1 | - | [2] |

| G178R | HEK293 | - | Similar to VX-770 | 106% | [1] |

| S549N | HEK293 | - | Similar to VX-770 | 109% | [1] |

| G551D | HEK293 | - | Similar to VX-770 | 171% | [1] |

| R117H | HEK293 | - | Similar to VX-770 | 105% | [1] |

Table 2: EC50 Values of this compound in Primary Human Bronchial Epithelial (HBE) Cells (TECC Assay)

| CFTR Genotype | Assay Condition | EC50 (nM) | Efficacy (% of VX-770) | Reference |

| G551D/F508del | - | 675 | 147% | [1] |

Experimental Protocols

The characterization of this compound and the elucidation of its binding site have relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based fluorescence assay is a high-throughput method for measuring CFTR channel activity.

-

Principle: Cells co-expressing a halide-sensitive YFP and the CFTR protein are used. The influx of halide ions (like iodide) through open CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to the CFTR channel activity.

-

Cell Culture: HEK293 or CFBE41o- cells are cultured in appropriate media and transiently or stably transfected with the desired CFTR construct and the YFP-H148Q/I152L plasmid.

-

Assay Procedure:

-

Cells are seeded in 96- or 384-well plates.

-

For corrector studies, cells are incubated with the corrector compound for a specified period (e.g., 24 hours). For potentiator studies on temperature-corrected F508del-CFTR, cells are incubated at a lower temperature (e.g., 27°C) for 24-48 hours.

-

The cell plate is placed in a fluorescence plate reader.

-

A baseline fluorescence is recorded.

-

A solution containing a CFTR agonist (e.g., forskolin) and the potentiator compound (e.g., this compound) at various concentrations is added.

-

Immediately after, a halide solution (e.g., sodium iodide) is injected, and the decrease in YFP fluorescence is monitored over time.

-

-

Data Analysis: The initial rate of fluorescence quenching is calculated and plotted against the compound concentration to determine the EC50 value.

Transepithelial Clamp Circuit (TECC) Assay

This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR function.

-

Principle: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports, forming a polarized monolayer. The Ussing chamber or a similar TECC system is used to measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

-

Cell Culture: HBE cells are cultured at an air-liquid interface to promote differentiation and polarization.

-

Assay Procedure:

-

The permeable supports with the cell monolayers are mounted in the TECC chamber.

-

The basolateral and apical sides are bathed in physiological saline solutions.

-

The transepithelial voltage is clamped to 0 mV, and the resulting Isc is recorded.

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

A CFTR agonist (e.g., forskolin) is added to stimulate CFTR activity.

-

The potentiator compound (this compound) is added to the apical bath in a cumulative concentration-dependent manner.

-

-

Data Analysis: The change in Isc upon addition of the potentiator is measured and used to generate a dose-response curve to calculate the EC50 and maximal efficacy.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels, providing detailed information on channel gating properties.

-

Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the plasma membrane of a cell expressing CFTR. This allows for the recording of the microscopic currents flowing through a single or a small number of ion channels.

-

Cell Preparation: Cells (e.g., CHO or HEK293) transfected with the CFTR construct are used.

-

Recording Configuration: The inside-out patch configuration is commonly used to study the effects of intracellularly applied compounds and ATP.

-

Assay Procedure:

-

A giga-ohm seal is formed between the pipette and the cell membrane.

-

The patch of membrane is excised to achieve the inside-out configuration.

-

The intracellular face of the membrane is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

-

Baseline channel activity is recorded.

-

This compound is added to the bath solution, and the change in channel activity is recorded.

-

-

Data Analysis: The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator on channel gating.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental logic involved in understanding the function and binding of this compound.

Figure 1. Signaling pathway of CFTR potentiation by this compound.

Figure 2. Workflow for identifying the potentiator binding site.

Conclusion

This compound is a potent CFTR potentiator that enhances channel gating by binding to a specific site within the transmembrane domains of the protein. While its own structure in complex with CFTR is yet to be determined, compelling evidence from competitive binding studies and structural and functional data from the analogous potentiator GLPG1837 have provided a detailed map of this critical interaction. The quantitative data underscore its potential as a therapeutic agent for cystic fibrosis. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel CFTR modulators. This in-depth understanding of the this compound binding site is crucial for the rational design of next-generation therapies aimed at restoring CFTR function and improving the lives of individuals with cystic fibrosis.

References

GLPG2451: A Potent Potentiator for F508del CFTR Restoration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder initiated by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, regulating ion and fluid balance.[3][4][5] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6] This Class II mutation leads to misfolding of the CFTR protein, which is subsequently targeted for premature degradation and results in a significant reduction of functional channels at the cell surface.[5][6][7] The few F508del CFTR proteins that do reach the plasma membrane also exhibit gating defects (Class III) and reduced stability (Class VI).[7]

The advent of CFTR modulators, small molecules that target the underlying protein defects, has revolutionized CF treatment.[7][8] These modulators are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) once it is at the membrane.[7][8] This guide provides a detailed overview of GLPG2451, a novel and potent CFTR potentiator, and its specific effects on the F508del CFTR mutation.

Core Mechanism of Action

This compound is a CFTR potentiator designed to improve the gating function of the CFTR channel.[1][4][9] Its primary role is to increase the activity of defective CFTR proteins, such as F508del, that are present at the cell surface.[4] It is important to note that this compound does not possess corrector activity; it does not increase the quantity of F508del CFTR at the plasma membrane.[10]

The potentiation effect is achieved by directly modulating the channel's kinetics. Patch-clamp studies have demonstrated that this compound significantly increases the channel open probability (Po) of F508del CFTR.[10] This is accomplished by increasing the mean open time (τo) and decreasing the mean closed time (τc) of the channel.[10] This mechanism allows for greater transport of chloride ions across the cell membrane, thereby addressing the fundamental defect of CF. Because F508del is primarily a trafficking defect, the efficacy of a potentiator like this compound is maximized when used in combination with a corrector that increases the density of the F508del CFTR protein at the cell surface.[4]

Quantitative Data on Efficacy

The potency and efficacy of this compound have been quantified in various preclinical assays, often in comparison to the first-generation potentiator VX-770 (Ivacaftor).

Table 1: In Vitro Potency of this compound on F508del CFTR

| Assay Type | Cell System | Condition | EC50 (nM) | Reference |

| YFP Halide Assay | Fischer Rat Thyroid (FRT) cells | Low Temperature Rescued F508del | 11.1 | [10][11] |

| YFP Halide Assay | - | - | 11 | [9] |

| TECC Assay | Human Bronchial Epithelial (HBE) cells | F508del/F508del | 18 | [9] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Patch-Clamp Electrophysiology Data for this compound on F508del CFTR

| Parameter | Pre-Potentiator (Baseline) | Post-GLPG2451 | Fold Change | Reference |

| Channel Open Probability (Po) | 0.05 ± 0.01 | 0.57 ± 0.05 | ~11.4x | [10] |

| Mean Open Time (τo, seconds) | 2.14 ± 0.86 | 5.05 ± 1.82 | ~2.4x | [10] |

| Mean Closed Time (τc, seconds) | 47.88 ± 20.41 | 4.44 ± 2.23 | ~10.8x reduction | [10] |

Table 3: Comparative Efficacy of this compound on Other CFTR Mutations

| CFTR Mutant (Gating) | This compound Efficacy (% of VX-770) | Reference |

| G178R | 106% | [10] |

| S549N | 109% | [10] |

| G551D | 171% | [10] |

| R117H | 105% | [10] |

Note: While this compound is more potent on F508del CFTR compared to VX-770, its maximal efficacy on several Class III gating mutations is similar to or higher than VX-770.[10]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to assess its function from high-throughput screening to detailed biophysical analysis.

YFP Halide Assay

This cell-based fluorescence assay is a primary high-throughput screening method for identifying CFTR modulators.

-

Principle: Cells (commonly Fischer Rat Thyroid - FRT) are co-transfected to express a specific CFTR mutant (e.g., F508del) and a Yellow Fluorescent Protein (YFP) that is sensitive to halide quenching (YFP-H148Q/I152L). CFTR channel activation allows an influx of iodide (I⁻) into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.

-

Methodology:

-

Cell Culture: FRT cells expressing F508del CFTR and the halide-sensitive YFP are plated in multi-well plates. To increase the amount of F508del at the surface for potentiator screening, cells are often rescued by incubation at a lower temperature (e.g., 27°C for 24-48 hours) or by pre-treatment with a corrector compound.

-

Compound Addition: A concentration range of the test compound (this compound) is added to the cells.

-

Activation & Measurement: The CFTR channel is activated using a cAMP agonist like Forskolin (FSK). Simultaneously, a buffer containing iodide is added.

-

Data Acquisition: The plate is read in a fluorescence plate reader, and the rate of YFP fluorescence decay over time is measured. Potentiator activity is quantified by the concentration-dependent increase in the quenching rate.

-

Transepithelial Clamp Circuit (TECC) Assay

This assay provides a more physiologically relevant measure of CFTR function by using primary human bronchial epithelial (HBE) cells derived from CF patients.

-

Principle: HBE cells are grown on permeable filter supports, where they differentiate and form a polarized epithelial monolayer with tight junctions. The TECC instrument measures the net ion flow across this epithelial layer by clamping the voltage and measuring the resulting short-circuit current (Isc). An increase in Isc upon CFTR stimulation corresponds to increased chloride secretion through CFTR channels.

-

Methodology:

-

Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.

-

Corrector Pre-treatment: To ensure sufficient F508del CFTR is present at the apical membrane, cells are typically pre-incubated with a corrector compound (e.g., GLPG2222 or VX-809) for 24 hours.[10]

-

Ussing Chamber Mounting: The filter supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the Isc is recorded. A baseline is established, after which a cAMP agonist (FSK) is added to activate CFTR. Following FSK stimulation, a concentration range of the potentiator (this compound) is added to the apical side, and the change in Isc is measured to determine efficacy.

-

Patch-Clamp Electrophysiology

This technique is the gold standard for studying the properties of individual ion channels, providing direct insight into channel gating.

-

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing the ion channel of interest. This isolates a small "patch" of the membrane, often containing only a single channel. In the "inside-out" configuration, the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the factors that regulate the channel (e.g., ATP, PKA, and test compounds).

-

Methodology:

-

Cell Preparation: Cells (e.g., CHO or HEK293) transiently expressing F508del CFTR are used.

-

Pipette Seal: A micropipette forms a high-resistance seal with the cell membrane.

-

Patch Excising: The pipette is pulled away from the cell to excise the membrane patch into an "inside-out" configuration.

-

Channel Activation: The channel is activated by perfusing the bath (intracellular side) with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).

-

Compound Application: Once baseline channel activity is recorded, this compound is added to the bath solution.

-

Data Analysis: The electrical current flowing through the single channel is recorded over time. Analysis of these recordings allows for the determination of channel open probability (Po), mean open time (τo), and mean closed time (τc).

-

Clinical Context and Combination Therapy

Given that F508del is primarily a protein trafficking defect, this compound was developed for use as part of a triple combination therapy.[6][12] The therapeutic strategy involves using one or more correctors to increase the amount of F508del CFTR at the cell surface, combined with a potentiator like this compound to maximize the function of those rescued channels.

This compound was investigated in clinical trials as part of a triple combination regimen with the C1 corrector galicaftor (GLPG2222) and the C2 corrector GLPG2737.[2][12] Studies in patient-derived intestinal organoids demonstrated that this triple combination showed increased efficacy in rescuing CFTR function compared to dual-combination therapies.[2] These combination therapies aim to provide significant clinical benefits to patients homozygous for the F508del mutation and those heterozygous for F508del with another mutation.[12][13]

Conclusion

This compound is a potent, second-generation CFTR potentiator that effectively enhances the channel gating of the F508del CFTR mutant. Preclinical data robustly demonstrate its ability to increase the channel's open probability by extending its open time and shortening its closed time, leading to a significant increase in ion transport. While it lacks corrector activity, its true therapeutic potential lies in its use as a component of a multi-drug combination therapy. By pairing this compound with next-generation correctors, it is possible to both increase the quantity and enhance the function of F508del CFTR at the cell surface, representing a promising therapeutic strategy for the majority of individuals with Cystic Fibrosis.

References

- 1. Discovery of this compound, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | F508del CFTR potentiator | Probechem Biochemicals [probechem.com]

- 10. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cysticfibrosis.org.uk [cysticfibrosis.org.uk]

In-Depth Technical Guide: Activity of GLPG2451 on Rare CFTR Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of GLPG2451, an investigational potentiator for the treatment of cystic fibrosis (CF), with a specific focus on its effects on rare mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Core Mechanism of Action

This compound is a CFTR potentiator designed to enhance the function of the CFTR protein at the cell surface.[1] In individuals with CF, mutations in the CFTR gene can lead to a defective protein that is either present in insufficient quantities at the cell surface or functions improperly, resulting in impaired chloride ion transport.[1] This disruption in ion transport leads to the thick, sticky mucus characteristic of the disease.[1]

Potentiators like this compound work by increasing the channel-open probability of the CFTR protein, effectively holding the "gate" of the channel open for longer periods. This allows for increased flow of chloride ions through the channel, helping to restore the proper hydration of cellular surfaces.

In laboratory studies, this compound has demonstrated the ability to potentiate wild-type CFTR, as well as CFTR channels with specific gating mutations.[2] It is also being investigated as part of a triple-combination therapy for individuals with the more common F508del mutation.[3]

An active metabolite of this compound, identified as M31, has been reported to have similar efficacy to the parent drug in in vitro studies.[1] However, specific quantitative data on the activity of M31 on rare CFTR mutations is not currently available in the public domain.

Below is a diagram illustrating the mechanism of action of a CFTR potentiator like this compound.

Quantitative Data on In Vitro Activity

The following tables summarize the quantitative data on the activity of this compound on various rare and common CFTR mutations, as determined by in vitro assays.

Table 1: Activity of this compound on Rare CFTR Mutations (YFP Halide Assay)

| CFTR Mutation | Assay Type | Parameter | Value |

| G178R | YFP Halide Influx | Efficacy (% of VX770) | ~100% |

| S549N | YFP Halide Influx | Efficacy (% of VX770) | ~100% |

| G551D | YFP Halide Influx | Efficacy (% of VX770) | ~100% |

| R117H | YFP Halide Influx | Efficacy (% of VX770) | ~100% |

Data sourced from "Identification and Characterization of Novel CFTR Potentiators". The publication indicates similar potency to VX770 for these mutations.

Table 2: Activity of this compound on F508del and G551D CFTR Mutations

| Cell/Mutation Type | Assay Type | Parameter | Value |

| F508del CFTR (low temperature rescued) | YFP Halide Influx | EC50 | 11.1 nM |

| F508del CFTR (in HBE cells) | TECC | EC50 | 18 nM |

| G551D/F508del (in HBE cells) | TECC | EC50 | 675 nM |

| G551D/F508del (in HBE cells) | TECC | Efficacy (% of VX770) | 147% |

HBE: Human Bronchial Epithelial; TECC: Trans-Epithelial Clamp Circuit. Data sourced from "Identification and Characterization of Novel CFTR Potentiators" and Probechem.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

YFP-Halide Influx Assay

This assay measures the function of the CFTR channel by detecting the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells are cultured in appropriate media and conditions.

-

Transfection: Cells are co-transfected with a plasmid encoding the specific rare CFTR mutation and a plasmid encoding a halide-sensitive YFP.

-

Incubation: Cells are incubated for 24-48 hours to allow for the expression of both the CFTR channel and YFP. For temperature-sensitive mutations like F508del, a lower incubation temperature (e.g., 27°C) may be used to facilitate protein trafficking to the cell surface.

-

Assay Preparation: Cells are seeded into a multi-well microplate (e.g., 96- or 384-well) suitable for fluorescence measurements.

-

Baseline Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.

-

Compound and Activator Addition: A solution containing this compound at various concentrations is added to the wells, along with a generic CFTR activator such as forskolin to stimulate the channel.

-

Iodide Influx: An iodide-containing solution is added to the wells. The influx of iodide through open CFTR channels leads to the quenching of the intracellular YFP fluorescence.

-

Fluorescence Monitoring: The decrease in YFP fluorescence is monitored over time.

-

Data Analysis: The rate of fluorescence quenching is proportional to the activity of the CFTR channel. EC50 and efficacy values are calculated by fitting the concentration-response data to a logistical equation.

Trans-Epithelial Clamp Circuit (TECC) Assay

The TECC assay measures the net ion flow across a polarized epithelial cell monolayer, providing a more physiologically relevant measure of CFTR activity.

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports.

-

Polarization: Cells are grown until they form a confluent and polarized monolayer with high transepithelial electrical resistance.

-

Ussing Chamber/TECC Instrument: The filter supports are mounted in an Ussing chamber or a TECC instrument, which allows for the measurement of ion flow across the cell layer.

-

Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

-

ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation and Potentiation: A CFTR activator like forskolin is added to stimulate the channel, followed by the addition of this compound at various concentrations.

-

Measurement of CFTR-mediated Current: The change in Isc (ΔIsc) following the addition of the activator and potentiator is measured. This change is attributed to the movement of chloride ions through the CFTR channels.

-

Specificity Confirmation: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

-

Data Analysis: The magnitude of the ΔIsc is used to determine the activity of the CFTR channel. EC50 and efficacy values are calculated from the concentration-response data.

Conclusion

This compound demonstrates potent in vitro activity as a CFTR potentiator for several rare CFTR mutations, including G178R, S549N, G551D, and R117H. The available data from YFP halide influx and TECC assays provide a strong preclinical rationale for its further investigation as a therapeutic agent for individuals with these and other responsive CFTR mutations. Further studies are warranted to elucidate the activity of its metabolite, M31, and to fully understand its potential clinical benefit in diverse CF populations.

References

GLPG2451 Preclinical In Vitro Studies: A Technical Guide

This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on GLPG2451, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Developed by Galapagos and AbbVie, this compound has been investigated as a potential therapeutic agent for Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's in vitro characterization, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Findings and Data Presentation

This compound acts as a CFTR potentiator, enhancing the channel's activity at the cell surface to improve chloride ion transport.[1] Preclinical in vitro studies have demonstrated its significant activity in primary cells derived from cystic fibrosis patients.[1] Notably, this compound is metabolized to an active component, M31, which exhibits similar efficacy to the parent drug.[1] The primary focus of in vitro investigations has been to characterize the potency and efficacy of this compound on various CFTR mutants, particularly the F508del mutation, which is the most common cause of CF.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Potency (EC50) of this compound on F508del-CFTR

| Assay Type | Cell Line | Condition | EC50 (nM) | Reference |

| YFP Halide Assay | Not Specified | Low temperature rescued | 11.1 | [2] |

| YFP Halide Assay | Not Specified | Low temperature rescued | 11.1 ± 3.6 (n=10) | [3] |

| TECC | HBE cells from F508del patients | Not Specified | 18 |

Table 2: Potency (EC50) and Efficacy of this compound on G551D-CFTR

| Assay Type | Cell Line | EC50 (nM) | Efficacy (% of VX770) | Reference |

| TECC | G551D/F508del cells | 675 | 147% | [2][3] |

Table 3: Efficacy of this compound on Various Class III CFTR Mutations (YFP Halide Assay)

| CFTR Mutant | Efficacy (% of VX770) | Reference |

| G178R | 106% | [3] |

| S549N | 109% | [3] |

| G551D | 171% | [3] |

| R117H | 105% | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Yellow Fluorescent Protein (YFP) Halide Assay

This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of YFP fluorescence upon iodide influx.

Cell Lines:

-

HEK293 cells stably expressing various CFTR mutants (e.g., G178R, G551D, S549N, R117H) and a halide-sensitive YFP.[3]

-

Fisher Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensing YFP.

Protocol Outline:

-

Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 96-well or 384-well plates. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) for 18-24 hours to promote the trafficking of the mutant protein to the cell surface.

-

Compound Incubation: Cells are washed with a chloride-containing buffer. Test compounds, including a concentration range of this compound, are then added in the presence of a CFTR activator, typically 10 µM Forskolin.[3] Incubation is carried out for a short period (e.g., 10-30 minutes) at room temperature.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured.

-

Iodide Addition and Quenching: An iodide-containing buffer is added to the wells to initiate halide influx through open CFTR channels.

-

Data Acquisition and Analysis: YFP fluorescence is monitored over time. The rate of fluorescence quenching is proportional to the iodide influx and thus to CFTR activity. Data is typically normalized to the response of a reference potentiator, such as VX770 (Ivacaftor).[3]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level, providing detailed information on channel gating properties.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells or other suitable host cells transiently or stably expressing wild-type (WT) or mutant CFTR (e.g., F508del).

Protocol Outline (Inside-Out Configuration):

-

Cell Preparation: Cells are grown on glass coverslips.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with a pipette solution containing a permeant anion (e.g., 150 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, pH 7.4).

-

Seal Formation: A high-resistance (gigaohm) seal is formed between the pipette tip and the cell membrane.

-

Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

-

Compound Application: this compound is added to the bath solution to assess its effect on channel activity.

-

Data Recording and Analysis: Channel currents are recorded using a patch-clamp amplifier. The open probability (Po), open time, and closed time of the channel are analyzed to determine the effect of the compound. Studies have shown that this compound increases the open time and reduces the closed time of the F508del CFTR channel.[3]

Trans-epithelial Clamp Circuit (TECC) Assay

The TECC assay, often performed in Ussing chambers, measures ion transport across a polarized epithelial cell monolayer, providing a more physiologically relevant assessment of CFTR function.

Cell Lines:

-

Primary human bronchial epithelial (HBE) cells derived from CF patients (e.g., homozygous for F508del or compound heterozygous G551D/F508del).[3]

Protocol Outline:

-

Cell Culture: HBE cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.

-

Corrector Treatment (for F508del): For studies involving the F508del mutation, cells are pre-incubated with a CFTR corrector compound (e.g., GLPG2222) for 24 hours to increase the amount of F508del-CFTR at the cell surface.

-

Mounting in Ussing Chambers: The permeable supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

-

Sequential Drug Addition: A series of drugs are added to the chambers in a specific order:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to both sides to activate CFTR through cAMP stimulation.

-

This compound is then added to the apical side to potentiate the forskolin-stimulated CFTR current.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc upon the addition of this compound is measured to determine its potentiator activity.

Mandatory Visualizations

Signaling and Experimental Workflows

References

GLPG2451: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on GLPG2451. Detailed in vivo animal model efficacy and pharmacodynamic data for this compound are not extensively available in the public domain. The information presented herein is based on published scientific literature and company announcements, focusing on the available in vitro data and the general preclinical development context for a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.

Introduction

This compound is an investigational CFTR potentiator developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] As a potentiator, this compound aims to enhance the function of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.[1] This mechanism of action is crucial for addressing the underlying cause of CF in patients with specific CFTR mutations. The development of this compound has progressed to clinical trials, indicating a foundation of preclinical evidence supporting its potential.[2][3][4]

In Vitro Efficacy Data

In vitro studies have been crucial in characterizing the activity of this compound on various CFTR mutations. The following table summarizes the available quantitative data from these studies.

| Cell/Assay Type | CFTR Mutation | Metric | Value | Comparator | Reference |

| HEK293 Cells (YFP halide assay) | F508del (low temperature rescued) | EC50 | 11.1 nM | - | [5] |

| Primary Human Bronchial Epithelial (HBE) Cells (TECC) | G551D/F508del | EC50 | 675 nM | - | [5] |

| Primary Human Bronchial Epithelial (HBE) Cells (TECC) | G551D/F508del | Efficacy | 147% of VX-770 (Ivacaftor) | VX-770 | [5] |

| HEK293 Cells (YFP halide assay) | G178R | Efficacy | 106% of VX-770 | VX-770 | [5] |

| HEK293 Cells (YFP halide assay) | S549N | Efficacy | 109% of VX-770 | VX-770 | [5] |

| HEK293 Cells (YFP halide assay) | G551D | Efficacy | 171% of VX-770 | VX-770 | [5] |

| HEK293 Cells (YFP halide assay) | R117H | Efficacy | 105% of VX-770 | VX-770 | [5] |

Signaling Pathway and Mechanism of Action

This compound functions as a CFTR potentiator. In individuals with certain CF mutations, the CFTR protein is present on the cell surface but has a defective opening mechanism (gating). This compound binds to the CFTR protein and increases the probability of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This helps to restore the hydration of the airway surface liquid, a key factor in mucociliary clearance.

Mechanism of this compound as a CFTR potentiator.

Experimental Protocols

While specific in vivo protocols for this compound are not publicly detailed, the in vitro characterization relied on established methodologies.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is a common method for screening and characterizing CFTR modulators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are transiently transfected to express both a specific CFTR mutant and a halide-sensitive YFP.

-

Principle: The fluorescence of YFP is quenched by halide ions (like iodide). When the CFTR channel is open, iodide flows into the cell, reducing YFP fluorescence.

-

Procedure:

-

Cells are plated in microtiter plates.

-

A baseline fluorescence reading is taken.

-

A solution containing the test compound (e.g., this compound) and iodide is added.

-

The rate of fluorescence quenching is measured over time. A faster quenching rate indicates greater CFTR channel activity.

-

-

Data Analysis: The rate of quenching is used to determine the potency (EC50) and efficacy of the compound in activating the specific CFTR mutant.

Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells

This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.

-

Cell Source: HBE cells are isolated from the lungs of CF patients with specific genotypes and cultured on permeable supports to form a polarized epithelial layer.

-

Principle: The assay measures the net ion flow across the epithelial layer by clamping the voltage and measuring the resulting current (short-circuit current, Isc).

-

Procedure:

-

The permeable supports with the HBE cell monolayer are mounted in an Ussing chamber.

-

The epithelial layer is bathed in solutions that mimic physiological conditions.

-

Pharmacological agents are added sequentially:

-

Amiloride is used to block the epithelial sodium channel (ENaC).

-

Forskolin is added to activate CFTR through the cAMP pathway.

-

The CFTR potentiator (this compound) is then added at various concentrations to measure its effect on the forskolin-stimulated current.

-

-

-

Data Analysis: The change in Isc upon addition of the potentiator is a direct measure of the increase in CFTR-mediated chloride transport. This data is used to calculate EC50 and maximal efficacy.

Preclinical Development Workflow

The development of a CFTR modulator like this compound typically follows a structured preclinical workflow to establish safety and efficacy before human trials.

General preclinical development workflow for a CFTR modulator.

Conclusion

While specific in vivo animal efficacy data for this compound remains limited in public disclosures, the available in vitro data demonstrates its activity as a potent CFTR potentiator across multiple disease-causing mutations. The compound's progression into clinical trials was supported by a preclinical data package that likely included pharmacokinetic and safety studies in animals, as is standard in drug development. For researchers in the field, the in vitro characterization of this compound provides valuable insights into its mechanism and potential as part of a therapeutic regimen for cystic fibrosis.

References

GLPG2451: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2451 is an investigational potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, co-developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] CF is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that impairs chloride ion transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. This compound is designed to enhance the activity of the defective CFTR protein at the cell surface, thereby improving ion transport.[1] This document provides a comprehensive technical guide on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on publicly available preclinical and clinical data.

Mechanism of Action

This compound acts as a CFTR potentiator. In individuals with CF who have certain mutations, the CFTR protein may be present on the cell surface but has a reduced channel opening probability. Potentiators like this compound bind to the CFTR protein and increase the likelihood that the channel will be open, facilitating the transport of chloride ions. This helps to restore the hydration of the airway surface and improve mucus clearance.

Signaling Pathway

The primary signaling pathway involves the direct interaction of this compound with the CFTR protein located in the apical membrane of epithelial cells. The activation of CFTR is also dependent on phosphorylation by Protein Kinase A (PKA), which is stimulated by cyclic AMP (cAMP).

Caption: Mechanism of action of this compound as a CFTR potentiator.

Pharmacodynamic Profile

The pharmacodynamic activity of this compound has been characterized in various in vitro systems, demonstrating its potency and efficacy in restoring the function of mutant CFTR.

In Vitro Potency and Efficacy

The potency of this compound has been assessed in cellular assays using different CFTR mutations. The following table summarizes the key pharmacodynamic parameters.

| Cell Line/Mutation | Assay Type | Parameter | Value | Comparator (VX-770/Ivacaftor) | Reference |

| Low temperature rescued F508del CFTR | - | EC50 | 11.1 nM | - | [2] |

| G551D/F508del primary cells | TECC | EC50 | 675 nM | - | [3] |

| G551D/F508del primary cells | TECC | Efficacy | 147% | 100% | [3] |

TECC: Transepithelial Clamp Circuit

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies and Phase 1 clinical trials. The available information suggests a profile suitable for once-daily dosing.[1]

Metabolism

This compound is known to be metabolized to an active metabolite, M31, which exhibits similar efficacy to the parent compound.[1] Further quantitative data on the pharmacokinetic profile of M31 are not publicly available.

Preclinical and Clinical Pharmacokinetics

Detailed quantitative pharmacokinetic parameters from clinical trials, such as Cmax, Tmax, AUC, and half-life, have not been disclosed in the public domain. Phase 1 studies (NCT02788721 and NCT03214614) were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[1] The results indicated that this compound was safe and well-tolerated.[1] The pharmacokinetic profile was reported to be favorable for a low-dose, once-daily treatment schedule.[1] this compound also demonstrated a low potential for inducing cytochrome P450 (CYP) enzymes.[3]

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacodynamic profile of this compound.

Yellow Fluorescent Protein (YFP) Halide Assay

This assay is a cell-based high-throughput screening method to measure CFTR-mediated halide transport. It relies on the principle that the fluorescence of YFP is quenched by halide ions, particularly iodide.

Objective: To determine the potency and efficacy of compounds in potentiating CFTR channel activity.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are transfected with plasmids encoding the specific CFTR mutant (e.g., G551D, F508del) and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

-

Transfected cells are seeded into 96-well or 384-well microplates.

-

-

CFTR Rescue (for F508del):

-

For temperature-sensitive mutants like F508del, cells are incubated at a lower temperature (e.g., 27°C) for 24 hours to promote the trafficking of the protein to the cell surface.

-

-

Compound Incubation:

-

Cells are washed with a chloride-containing buffer.

-

A concentration range of the test compound (this compound) is added to the wells.

-

-

CFTR Activation and Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

A stimulus, such as forskolin, is added to activate CFTR via the cAMP pathway.

-

An iodide-containing solution is injected to replace the chloride buffer.

-

The rate of fluorescence quenching due to iodide influx through the activated CFTR channels is measured over time.

-

-

Data Analysis:

-

The initial rate of fluorescence decrease is calculated for each concentration of the test compound.

-

Dose-response curves are generated to determine the EC50 and maximal efficacy.

-

Caption: Workflow for the YFP halide assay.

Transepithelial Clamp Circuit (TECC) Assay

The TECC assay, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. It is considered a more physiologically relevant assay than the YFP halide assay.

Objective: To measure the effect of this compound on CFTR-mediated transepithelial chloride current in primary human bronchial epithelial (HBE) cells.

Methodology:

-

Cell Culture:

-

Primary HBE cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.

-

-

Mounting in Ussing Chamber:

-

The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Both compartments are filled with a Ringer's solution and maintained at 37°C.

-

-

Inhibition of Sodium Current:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

-

CFTR Activation and Compound Addition:

-

Forskolin is added to both the apical and basolateral sides to stimulate CFTR through the cAMP pathway.

-

A concentration range of this compound is added to assess its potentiating effect.

-

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.

-

An increase in the Isc after the addition of forskolin and the test compound is indicative of CFTR-mediated chloride secretion.

-

-

Data Analysis:

-

The change in Isc is measured for each compound concentration.

-

Dose-response curves are constructed to determine the EC50 and maximal efficacy.

-

Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a single agent and in combination with the CFTR corrector GLPG2222.[1] These studies have demonstrated that this compound is safe and well-tolerated.[1] Further clinical development is exploring its potential as part of a triple combination therapy for CF.

Conclusion

This compound is a potent CFTR potentiator with a pharmacokinetic profile that supports once-daily dosing. In vitro studies have demonstrated its ability to restore the function of various mutant CFTR proteins. While detailed clinical pharmacokinetic and pharmacodynamic data are not yet publicly available, the initial clinical studies have shown a favorable safety and tolerability profile. The ongoing development of this compound as part of a combination therapy holds promise for the treatment of a broader population of individuals with cystic fibrosis.

References

GLPG2451: A Technical Overview of Safety and Tolerability in Early Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, co-developed by Galapagos NV and AbbVie for the treatment of cystic fibrosis (CF). Early Phase 1 clinical trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This technical guide synthesizes the publicly available information on the safety and tolerability profile of this compound from these initial studies. While detailed quantitative data and specific experimental protocols from these trials are not fully available in the public domain, this document provides a comprehensive overview of the mechanism of action, clinical trial design, and the reported qualitative safety outcomes.

Introduction: Mechanism of Action of this compound

This compound is a small molecule designed to act as a CFTR potentiator. In individuals with certain CF-causing mutations, the CFTR protein is present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. This compound aims to enhance the activity of this defective CFTR, thereby improving chloride ion transport across the cell membrane.[1] Preclinical in vitro studies demonstrated that this compound has significant activity in primary cells derived from CF patients.[1] It was also discovered that this compound is metabolized to an active component, M31, which shows similar efficacy to the parent drug.[1]

Signaling Pathway of this compound

Early Clinical Trial Program

This compound was evaluated in two key Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[1]

-

NCT02788721: A first-in-human study evaluating single and multiple ascending oral doses of this compound, as well as combined multiple doses of this compound and the CFTR corrector GLPG2222, in healthy female subjects.

-

NCT03214614: A study assessing the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound and the combination of this compound and GLPG2222 in healthy male subjects.[1]

The primary objective of these studies was to evaluate the safety and tolerability of this compound.

Safety and Tolerability Profile

Based on the available information from the early clinical trials, this compound was reported to be safe and well-tolerated when administered alone or in combination with the CFTR corrector, GLPG2222.[1]

Qualitative Summary of Adverse Events

The side effects observed during the Phase 1 studies were described as manageable and of mild or moderate intensity.[1] However, a detailed breakdown of the types and frequencies of these adverse events has not been made publicly available.

Quantitative Safety Data

Detailed quantitative data from the Phase 1 trials of this compound are not available in the public domain. For a comprehensive understanding of the safety profile, the following data, typically collected in such trials, would be necessary. The tables below are representative examples of how such data would be presented.

Table 1: Example of Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Study

| System Organ Class | This compound (N=X) | Placebo (N=Y) |

| Any TEAE | n (%) | n (%) |

| Gastrointestinal Disorders | n (%) | n (%) |

| Nausea | n (%) | n (%) |

| Diarrhea | n (%) | n (%) |

| Nervous System Disorders | n (%) | n (%) |

| Headache | n (%) | n (%) |

| Dizziness | n (%) | n (%) |

| General Disorders | n (%) | n (%) |

| Fatigue | n (%) | n (%) |

Note: This table is a template. Actual data for this compound is not publicly available.

Table 2: Example of Mean Change from Baseline in Vital Signs and ECG Parameters

| Parameter | This compound (N=X) | Placebo (N=Y) |

| Vital Signs | ||

| Systolic Blood Pressure (mmHg) | Mean (SD) | Mean (SD) |

| Diastolic Blood Pressure (mmHg) | Mean (SD) | Mean (SD) |

| Heart Rate (bpm) | Mean (SD) | Mean (SD) |

| ECG Parameters | ||

| QTcF (msec) | Mean (SD) | Mean (SD) |

| PR Interval (msec) | Mean (SD) | Mean (SD) |

| QRS Duration (msec) | Mean (SD) | Mean (SD) |

Note: This table is a template. Actual data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the safety assessments in the this compound Phase 1 trials have not been published. However, based on the information available on ClinicalTrials.gov and standard practices for first-in-human studies, the following methodologies were likely employed.

Study Design and Conduct

The studies were designed as randomized, double-blind, placebo-controlled, ascending dose trials. This design is the gold standard for minimizing bias in early clinical development. Healthy volunteers were enrolled in cohorts and received either single or multiple doses of this compound or a placebo. Dose escalation to the next cohort would only occur after a safety review of the data from the current dose level.

Experimental Workflow for a Phase 1 Single Ascending Dose Study

References

An In-depth Technical Guide to GLPG2451 and its Active Metabolite M31

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG2451 is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, it is designed to address the underlying cause of cystic fibrosis (CF) in patients with specific CFTR mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, the role of its active metabolite M31, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved.

Introduction to this compound and Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR protein leads to the production of thick, sticky mucus, primarily affecting the lungs, pancreas, and other organs. This compound is a CFTR potentiator, a class of drugs that enhances the function of CFTR proteins that are present at the cell surface but have impaired channel gating.

Mechanism of Action: CFTR Potentiation

This compound works by directly binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting the transepithelial transport of chloride ions. This action helps to restore the hydration of epithelial surfaces and thin the mucus, alleviating the symptoms of CF. In laboratory studies, this compound has demonstrated significant activity in primary cells derived from cystic fibrosis patients[1].

Signaling Pathway

The potentiation of CFTR by small molecules like this compound is understood to occur within the broader context of CFTR activation, which is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.

The Active Metabolite: M31

A key characteristic of this compound is its metabolism to an active component known as M31. In vitro studies have shown that M31 possesses a similar efficacy to its parent drug, this compound, in potentiating the CFTR channel[1]. The biotransformation of this compound to M31 is a critical aspect of its pharmacokinetic profile. While specific details on the enzymatic pathways are not publicly available, it is common for such transformations to be mediated by cytochrome P450 (CYP) enzymes in the liver.

In Vitro Efficacy

The potency of this compound and its active metabolite has been evaluated using various in vitro assays. The primary methods cited are the Yellow Fluorescent Protein (YFP) halide influx assay and the Transepithelial Clamp Circuit (TECC) assay.

Quantitative In Vitro Data